Desmethyl Atomoxetine Hydrochloride

Overview

Description

Desmethyl Atomoxetine Hydrochloride is a metabolite derivative of Atomoxetine, primarily used in neuroscience research. This compound is significant for its role in the study of neurotransmitter regulation within the central nervous system. It uniquely inhibits the reuptake of norepinephrine, a critical neurotransmitter involved in numerous brain functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Atomoxetine Hydrochloride involves several steps. Initially, Atomoxetine is synthesized through a series of reactions, including chlorination by thionyl chloride and dry hydrogen chloride in the presence of chloroform. The intermediate product is then crystallized in the presence of acetone. The final step involves the resolution with L-mandelic acid to form the mandelate salt, which is then converted into Atomoxetine Hydrochloride .

Industrial Production Methods: Industrial production of Atomoxetine Hydrochloride typically involves adding hydrogen chloride to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water. This process improves reaction yields and facilitates commercial synthesis .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like lithium aluminum hydride.

Substitution: Often uses reagents like sodium hydroxide or potassium carbonate.

Major Products: The major oxidative metabolite formed is 4-hydroxy-atomoxetine, which is rapidly glucuronidated. This metabolite is equipotent to Atomoxetine as an inhibitor of the norepinephrine transporter .

Scientific Research Applications

Attention-Deficit/Hyperactivity Disorder (ADHD)

- Efficacy in Treatment :

- Desmethyl Atomoxetine Hydrochloride is integral to the pharmacological management of ADHD. Clinical studies have demonstrated that Atomoxetine, and by extension its metabolite, significantly improves ADHD symptoms compared to placebo treatments. For instance, a large-scale study indicated that patients treated with Atomoxetine maintained satisfactory responses over extended periods (25 weeks) .

- Long-Term Outcomes :

Pharmacokinetic Studies

Studies have investigated the pharmacokinetics of this compound in various populations. One study measured plasma concentrations of Atomoxetine and its metabolites in pediatric patients, revealing a range of concentrations that inform dosing strategies .

Table 1: Clinical Efficacy Data for this compound

Case Studies

- Case Study on Adult ADHD :

-

Pediatric Case Study :

- In a cohort study involving children aged 6-12 years, treatment with Atomoxetine led to substantial improvements in attention scores as measured by standardized assessments . The study emphasized the importance of monitoring adverse effects, which were generally mild compared to stimulant medications.

Mechanism of Action

Desmethyl Atomoxetine Hydrochloride exerts its effects by inhibiting the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain. This inhibition increases the levels of norepinephrine and dopamine in specific brain regions such as the prefrontal cortex, which is involved in attention and memory. The compound is metabolized mainly by the cytochrome P450 2D6 enzyme .

Comparison with Similar Compounds

Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.

4-Hydroxy-Atomoxetine: An oxidative metabolite of Atomoxetine with similar pharmacologic activity.

N-Desmethyl Atomoxetine: Another metabolite with significantly lower inhibitory potency compared to Atomoxetine

Uniqueness: Desmethyl Atomoxetine Hydrochloride is unique due to its specific inhibition of norepinephrine reuptake, making it a valuable tool in neuroscience research. Its distinct metabolic pathway and the resulting metabolites provide insights into the pharmacokinetics and pharmacodynamics of norepinephrine reuptake inhibitors .

Biological Activity

Desmethyl atomoxetine hydrochloride, a metabolite of atomoxetine, is primarily recognized for its role in the pharmacological treatment of attention deficit hyperactivity disorder (ADHD). Understanding its biological activity is crucial for evaluating its therapeutic potential and implications for clinical practice.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 284.83 g/mol |

| CAS Number | 1189961-95-2 |

Desmethyl atomoxetine is characterized by a structure that allows it to interact with various neurotransmitter systems, particularly those involving norepinephrine.

Desmethyl atomoxetine acts primarily as a norepinephrine reuptake inhibitor (NRI) . This mechanism enhances norepinephrine levels in the synaptic cleft, which is believed to contribute to its therapeutic effects in ADHD. Atomoxetine itself has been shown to selectively inhibit the norepinephrine transporter (NET), leading to increased norepinephrine availability in the prefrontal cortex, a region critical for attention and executive functions .

Additional Neurotransmitter Interactions

Recent studies have indicated that desmethyl atomoxetine may also interact with other neurotransmitter systems:

- Serotonin Transporter (SERT) : Binding studies suggest that it may also inhibit SERT, potentially influencing mood and anxiety symptoms .

- NMDA Receptors : There is evidence suggesting that desmethyl atomoxetine may block NMDA receptors, implicating a role in modulating glutamatergic transmission, which could be relevant for ADHD and other neuropsychiatric disorders .

Pharmacokinetics

The pharmacokinetic profile of desmethyl atomoxetine is influenced by genetic polymorphisms in the cytochrome P450 enzyme system, particularly CYP2D6. Individuals classified as poor metabolizers (PMs) exhibit significantly higher plasma concentrations of atomoxetine and its metabolites compared to extensive metabolizers (EMs) due to reduced metabolic clearance .

- Absorption : Rapidly absorbed post oral administration with peak plasma concentrations typically reached within 1-2 hours.

- Bioavailability : Approximately 63% in EMs and up to 94% in PMs.

- Half-life : Ranges from 3 to 5.6 hours depending on metabolic status.

Case Studies and Clinical Findings

A review of clinical data highlights the efficacy and safety profile of desmethyl atomoxetine in treating ADHD:

- Long-term Safety Study : A study involving adults with ADHD demonstrated an acceptable safety profile over one year, with adverse effects reported at rates comparable to placebo .

- Efficacy Trials : Patients who responded positively during initial treatment phases maintained their response with continued use of atomoxetine, indicating sustained therapeutic benefits .

Adverse Effects

The most common adverse effects associated with desmethyl atomoxetine include:

- Dry mouth

- Decreased appetite

- Fatigue

- Insomnia

- Increased heart rate

These effects are generally mild to moderate but can vary based on individual metabolic responses .

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed for quantifying Desmethyl Atomoxetine Hydrochloride in biological matrices?

Researchers primarily use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for sensitive detection in plasma and cellular samples. Deuterated internal standards (e.g., d3-atomoxetine) improve precision and accuracy . Spectrophotometric and high-performance liquid chromatography (HPLC) methods are also validated for bulk drug analysis, with mobile-phase optimization critical for resolving co-eluting impurities .

Q. How should clinical trials be designed to evaluate this compound’s efficacy in ADHD with comorbidities?

Trials often adopt randomized, double-blind, placebo-controlled designs with stratification for comorbidities (e.g., dyslexia or anxiety disorders). Endpoints include long-term functional outcomes and symptom severity scales. For example, Eli Lilly’s trials compared atomoxetine to placebo over 8–52 weeks, incorporating comorbid subgroups to assess differential responses .

Q. What are the key considerations in reverse-engineering oral formulations of this compound?

Reverse engineering involves analyzing excipient ratios (e.g., sorbitol, xylitol) and pH stabilizers (sodium dihydrogen phosphate) using techniques like mass balance and dissolution testing. A validated oral solution formulation includes 0.4% atomoxetine, 3.3% sorbitol, and 30% xylitol, with stability ensured by sodium benzoate and sucralose .

Q. How is the safety profile of this compound assessed in pediatric populations?

Pooled analyses of short-term (6–18 week) placebo-controlled trials monitor adverse events, particularly suicidal ideation (incidence ~0.4% in atomoxetine groups). Longitudinal studies track cardiovascular effects (e.g., heart rate changes) and hepatic enzyme levels, with strict adherence to FDA post-marketing surveillance guidelines .

Advanced Research Questions

Q. How can Quality-by-Design (QbD) principles optimize chromatographic methods for impurity profiling?

QbD employs Design-of-Experiments (DoE) to optimize parameters like column chemistry, mobile-phase composition, and gradient profiles. For example, Plackett-Burman designs screen critical factors, while DryLab software simulates separations, enabling resolution of up to 26 impurities in UPLC methods. Ion-pairing HPLC with robustness testing ensures reproducibility .

Q. What methodologies quantify this compound metabolites in pharmacokinetic studies?

Stable isotope-labeled analogs (e.g., deuterated atomoxetine) serve as internal standards in LC-MS/MS assays to correct for matrix effects. Pharmacokinetic parameters (AUC, Cmax) are derived using non-compartmental analysis, with population pharmacokinetic models assessing CYP2D6 polymorphism impacts on metabolite clearance .

Q. How can manufacturing compliance with international GMP standards be ensured?

Compliance requires rigorous process validation, including raw material traceability (e.g., USP/EP pharmacopeial standards) and in-process controls (e.g., impurity thresholds). Lessons from regulatory actions (e.g., NMPA’s 2024 suspension of non-compliant batches) highlight the need for QbD-driven method validation and environmental monitoring .

Q. What strategies validate stability-indicating methods for this compound under forced degradation?

Forced degradation studies expose the compound to heat, light, acid/base hydrolysis, and oxidation. Stability-indicating HPLC or UPLC methods must resolve degradation products (e.g., oxidation byproducts) from the parent compound. Accelerated stability testing at 40°C/75% RH over 6 months predicts shelf-life, with photostability assessed per ICH Q1B guidelines .

Properties

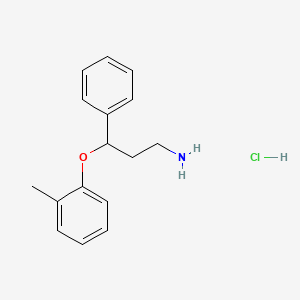

IUPAC Name |

3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBZNZPMFOWXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661894 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881995-46-6 | |

| Record name | 3-(2-Methylphenoxy)-3-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.